molecular formula C7H9NO3 B1283310 Ethyl 4-methylisoxazole-3-carboxylate CAS No. 38061-69-7

Ethyl 4-methylisoxazole-3-carboxylate

Cat. No.: B1283310
CAS No.: 38061-69-7
M. Wt: 155.15 g/mol
InChI Key: GLIAHNBDYLZILU-UHFFFAOYSA-N
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Description

Ethyl 4-methylisoxazole-3-carboxylate is a heterocyclic compound with a five-membered ring structure containing both nitrogen and oxygen atoms. This compound is of significant interest due to its diverse applications in various fields, including medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-methylisoxazole-3-carboxylate can be synthesized through several methods. One common approach involves the cyclization of propargylic N-hydroxycarbamates and N-alkoxycarbonyl amino ethers via a platinum-carbene intermediate . Another method includes the reaction of alkynes with nitrile oxides in the presence of a catalyst such as copper (I) or ruthenium (II) . These reactions typically occur under mild conditions and yield the desired isoxazole derivatives efficiently.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale cycloaddition reactions. The use of metal-free synthetic routes is gaining popularity due to their eco-friendly nature and cost-effectiveness . These methods minimize waste and reduce the need for expensive and toxic metal catalysts.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-methylisoxazole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazoles.

    Reduction: Reduction reactions can convert the isoxazole ring into more saturated heterocycles.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the isoxazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.

Major Products Formed

The major products formed from these reactions include substituted isoxazoles, oxazoles, and other heterocyclic derivatives. These products are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

Ethyl 4-methylisoxazole-3-carboxylate has numerous applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: The compound is used in the development of bioactive molecules with potential therapeutic properties.

    Medicine: It is a precursor in the synthesis of drugs with anti-inflammatory, antiviral, and anticancer activities.

    Industry: The compound is utilized in the production of agrochemicals, dyes, and polymers

Mechanism of Action

The mechanism of action of ethyl 4-methylisoxazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its structural modifications. These interactions can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

Ethyl 4-methylisoxazole-3-carboxylate can be compared with other similar compounds, such as:

  • Ethyl 3-methylisoxazole-4-carboxylate
  • Ethyl 5-methylisoxazole-3-carboxylate
  • Ethyl 4-acetyl-5-methylisoxazole-3-carboxylate

These compounds share similar structural features but differ in their functional groups and substitution patterns. The unique properties of this compound, such as its specific reactivity and biological activity, make it a valuable compound in various applications .

Properties

IUPAC Name

ethyl 4-methyl-1,2-oxazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO3/c1-3-10-7(9)6-5(2)4-11-8-6/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLIAHNBDYLZILU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NOC=C1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20562913
Record name Ethyl 4-methyl-1,2-oxazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20562913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38061-69-7
Record name Ethyl 4-methyl-1,2-oxazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20562913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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